molecular formula C12H7F4N B1388565 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine CAS No. 1214364-50-7

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine

Cat. No.: B1388565
CAS No.: 1214364-50-7
M. Wt: 241.18 g/mol
InChI Key: SJLHTTOREYMNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation can produce oxidized forms of the compound .

Scientific Research Applications

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability, allowing it to interact effectively with specific enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trifluoropyridine
  • 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine stands out due to its specific substitution pattern, which imparts unique reactivity and stability. The combination of a phenyl group with fluorine and trifluoromethyl groups enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-fluoro-3-phenyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-11-10(8-4-2-1-3-5-8)6-9(7-17-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLHTTOREYMNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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